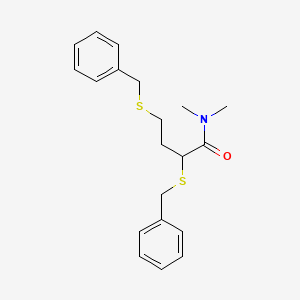
2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide is an organic compound characterized by the presence of two benzylsulfanyl groups attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide typically involves the reaction of benzyl mercaptan with a suitable butanamide precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves the nucleophilic substitution of the benzyl mercaptan on the butanamide backbone, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl groups, yielding the corresponding butanamide.
Substitution: The benzylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding butanamide without benzylsulfanyl groups.
Substitution: Various substituted butanamides depending on the nucleophile used.
Scientific Research Applications
2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The benzylsulfanyl groups can interact with thiol-containing enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function. The exact pathways and targets are still under investigation, but its unique structure allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(benzylsulfanyl)quinazoline: Similar in structure but with a quinazoline backbone.
2,4-Bis(benzylsulfanyl)phenol: Contains a phenol group instead of a butanamide backbone.
Uniqueness
2,4-Bis(benzylsulfanyl)-N,N-dimethylbutanamide is unique due to its butanamide backbone combined with benzylsulfanyl groups. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
121384-99-4 |
|---|---|
Molecular Formula |
C20H25NOS2 |
Molecular Weight |
359.6 g/mol |
IUPAC Name |
2,4-bis(benzylsulfanyl)-N,N-dimethylbutanamide |
InChI |
InChI=1S/C20H25NOS2/c1-21(2)20(22)19(24-16-18-11-7-4-8-12-18)13-14-23-15-17-9-5-3-6-10-17/h3-12,19H,13-16H2,1-2H3 |
InChI Key |
OPXRJFIBOLBCBB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(CCSCC1=CC=CC=C1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















